molecular formula C5H5N3O3 B3037076 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 4338-50-5

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B3037076
CAS No.: 4338-50-5
M. Wt: 155.11 g/mol
InChI Key: CNQYRCPVUXDEQX-UHFFFAOYSA-N
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Description

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione, also known as ATD, is a heterocyclic compound with a wide range of applications in the fields of science, engineering, and medicine. ATD is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, optical materials, and catalysts. ATD has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. It has also been used in the production of a range of polymers and optical materials.

Scientific Research Applications

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in the fields of science and engineering. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the production of polymers, optical materials, and catalysts. This compound has also been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents.

Mechanism of Action

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a versatile compound that has a wide range of applications in the fields of science, engineering, and medicine. This compound acts as a catalyst in the synthesis of a variety of compounds. It has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. This compound has also been used in the production of a range of polymers and optical materials.
Biochemical and Physiological Effects
This compound is a heterocyclic compound with a wide range of applications in the fields of science, engineering, and medicine. This compound has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. This compound has also been used in the production of a range of polymers and optical materials. This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to have antimicrobial and antifungal activity, as well as anti-inflammatory and antioxidant effects. This compound has also been shown to have anti-cancer activity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in the fields of science, engineering, and medicine. This compound has been used in the synthesis of a range of drugs, including antibiotics, antifungals, and anti-cancer agents. This compound has also been used in the production of a range of polymers and optical materials. The advantages of using this compound in laboratory experiments include its wide range of applications, its low cost, and its ease of use. The limitations of using this compound in laboratory experiments include the fact that it can be toxic, it can be difficult to purify, and it can be difficult to store.

Future Directions

2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione is a versatile compound with a wide range of applications in the fields of science, engineering, and medicine. The future directions for this compound include the development of new applications in the fields of pharmaceuticals, dyes, and other organic compounds. Additionally, this compound could be used to develop new polymers, optical materials, and catalysts. Furthermore, this compound could be used to develop new drugs, including antibiotics, antifungals, and anti-cancer agents. Finally, this compound could be used to develop new biochemical and physiological effects.

Properties

IUPAC Name

2-acetyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3(9)8-5(11)7-4(10)2-6-8/h2H,1H3,(H,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQYRCPVUXDEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)NC(=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276959
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4338-50-5
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4338-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-dioxo-(2H,4H)-1,2,4-triazine (48.88 g) is heated under reflux of acetic anhydride (300 ml) for 90 minutes. After cooling and concentration to dryness under vacuum, the residue is taken up in toluene (300 ml) and cooled at 0° C. for 2 hours. The white precipitate which forms is filtered off, centrifuged, and dried under vacuum at 70° C. so as to give the compound 11a (57.6 g).
Quantity
48.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2H-[1,2,4]Triazin-3,5-dione (100 g, 884 mmol) is placed in 600 ml of acetic anhydride at reflux for 1.5 h. The reaction mixture is subsequently concentrated to dryness and the solid obtained is triturated in toluene. After filtering and rinsing with toluene, 130.5 g of beige crystals are isolated.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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